5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine
Description
Structural Elucidation of 5-(2,4-Dichlorophenyl)-4H-1,2,4-Triazol-3-Amine
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name derives from its parent structure, 1,2,4-triazole, with substituents at positions 3 and 5. The numbering follows the triazole ring’s nitrogen atoms: positions 1, 2, and 4. The substituents include:
- Position 3 : An amino group (-NH₂).
- Position 5 : A 2,4-dichlorophenyl group.
The systematic name reflects the prioritization of substituents based on atomic number (Cl > N > C). The molecular formula is C₈H₆Cl₂N₄ , with a molecular weight of 229.06 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆Cl₂N₄ | |
| Molecular Weight | 229.06 g/mol | |
| SMILES Notation | Clc1ccc(c(c1)Cl)c1nnc([nH]1)N |
Molecular Geometry and Crystallographic Analysis
The triazole ring adopts a planar geometry due to aromatic resonance stabilization. The 2,4-dichlorophenyl substituent introduces steric and electronic effects:
- Steric Effects : The dichlorophenyl group creates spatial constraints, potentially altering dihedral angles between the triazole and phenyl rings.
- Electronic Effects : Electron-withdrawing chlorine atoms reduce electron density on the phenyl ring, influencing conjugation with the triazole moiety.
Crystallographic data for this compound are limited, but studies on analogous structures (e.g., 1-(3,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one) reveal dihedral angles of ~80° between benzene and triazole rings. Theoretical models suggest similar non-planar arrangements for this compound due to steric hindrance from the dichlorophenyl group.
Electronic Structure and Resonance Stabilization Mechanisms
The 1,2,4-triazole core exhibits aromatic stability through delocalized π-electrons involving three nitrogen atoms. Resonance structures include:
- Aromatic Resonance : Alternating double bonds between nitrogens.
- Conjugation with Substituents : The amino group (-NH₂) donates electron density, enhancing resonance stabilization, while the dichlorophenyl group withdraws electrons via inductive effects.
The dichlorophenyl substituent’s electron-withdrawing nature may polarize the triazole ring, influencing reactivity (e.g., nucleophilic substitution). Computational studies on similar triazoles indicate that electron-withdrawing groups stabilize negative charges on the ring, facilitating reactions at specific positions.
Comparative Analysis with Isomeric Triazole Derivatives
1,2,3-Triazole vs. 1,2,4-Triazole Isomers
| Property | 1,2,4-Triazole Isomer | 1,2,3-Triazole Isomer |
|---|---|---|
| Aromaticity | Fully aromatic (6 π-electrons) | Partially aromatic |
| Reactivity | Lower (stable resonance) | Higher (strained ring) |
| Biological Activity | Antifungal, antibacterial | Antiviral, anticancer |
The 1,2,4-triazole isomer is more stable due to extended resonance, making it preferable in medicinal chemistry.
Substituent Positional Effects
The 2,4-dichlorophenyl group differs from 2,5-dichlorophenyl derivatives (e.g., 5-(2,5-dichlorophenyl)-4H-1,2,4-triazol-3-amine) in electronic and spatial properties:
- Electronic Effects : 2,4-Substitution creates a meta-directing pattern, while 2,5-substitution results in para-directing effects.
- Steric Effects : 2,4-Dichlorophenyl introduces closer proximity between chlorine atoms, increasing steric strain compared to 2,5-substituted analogs.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMITVPZPBGSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Carboxylic Acids with Hydrazine Derivatives
Hydrazine-Carboxylic Acid Cyclization
The foundational method for synthesizing 1,2,4-triazole derivatives involves the cyclocondensation of hydrazine with carboxylic acids. As demonstrated in US Patent 6,504,033, 4-amino-1,2,4-triazole is synthesized via the reaction of formic acid (HCOOH) with hydrazine hydrate (N₂H₄·H₂O). The exothermic reaction proceeds at elevated temperatures (130–180°C) under reduced pressure (20–100 mmHg), followed by recrystallization in isopropanol to achieve >99.9% purity.
For 5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine, substituting formic acid with 2,4-dichlorobenzoic acid introduces the aryl substituent at position 5 of the triazole ring. The reaction mechanism involves:
- Formation of a diacylhydrazine intermediate.
- Cyclodehydration to generate the triazole core.
- Regiochemical challenge : The amino group typically occupies position 4 in this method, necessitating post-synthetic modifications to relocate it to position 3.
Table 1: Comparative Cyclocondensation Parameters
| Carboxylic Acid | Temperature (°C) | Pressure (mmHg) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Formic acid | 170 | 50 | 82 | 99.9 |
| 2,4-Dichlorobenzoic* | 180 | 50 | 68* | 98.5* |
Synthesis via Carbohydrazide Intermediate
Benzoic Acid-Carbohydrazide Cyclization
A scalable route involves reacting 2,4-dichlorobenzoic acid with carbohydrazide (NH₂NHCONH₂) under thermal conditions. This method, adapted from PMC study, initially produces 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-carboxamide, which undergoes hydrolysis or reduction to yield the target amine.
Key steps :
- Melt-phase reaction : Heating 2,4-dichlorobenzoic acid with carbohydrazide at 160–200°C induces cyclization.
- Hydrolysis : Treatment with 6M HCl at reflux converts the carboxamide to a carboxylic acid intermediate.
- Hofmann degradation : Reaction with NaOBr/NaOH selectively converts the carboxylic acid to the primary amine.
Table 2: Carbohydrazide Route Optimization
| Step | Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Cyclization | 180°C, 6 h | Triazole-3-carboxamide | 75 |
| Hydrolysis | 6M HCl, reflux, 4 h | Triazole-3-carboxylic acid | 88 |
| Hofmann degradation | NaOBr/NaOH, 0°C, 2 h | 5-(2,4-DCPh)-4H-triazol-3-amine | 62 |
Multi-step Functionalization Approaches
Thiol-to-Amine Conversion
The Sigma-Aldrich compound 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a precursor for the target amine. The thiol group (-SH) undergoes oxidative desulfurization using Raney nickel in liquid ammonia or via radical-mediated amination:
Oxidative pathway :
$$ \text{Triazole-3-thiol} + \text{H}2\text{O}2 \rightarrow \text{Triazole-3-sulfonic acid} \xrightarrow{\text{NH}_3} \text{Triazole-3-amine} $$
Yields: 45–55% due to side reactions.Radical amination :
Photochemical reaction with hydroxylamine-O-sulfonic acid (HOSA) under UV light (254 nm) achieves direct -SH to -NH₂ conversion.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Cyclocondensation : High purity (>99%) but requires regiochemical adjustments.
- Carbohydrazide route : Multi-step but offers precise control over substituent positioning.
- Thiol conversion : Low yield limits industrial applicability.
Table 3: Method Comparison
| Parameter | Cyclocondensation | Carbohydrazide | Thiol Conversion |
|---|---|---|---|
| Steps | 1 | 3 | 2 |
| Overall Yield (%) | 68 | 42 | 48 |
| Purity (%) | 98.5 | 95 | 90 |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine and its derivatives have various applications in scientific research, particularly in the development of bioactive compounds with antimicrobial and anti-inflammatory properties .
Scientific Research Applications
Antimicrobial Activity:
- Thiazole Derivatives: Research has explored the antimicrobial potential of thiazole derivatives, some of which contain triazole rings . For instance, compounds with 3-chlorophenyl and 3,5-dichlorophenyl groups on the triazole ring have demonstrated excellent inhibition against S. aureus, comparable to streptomycin . These compounds also exhibited activity against P. aeruginosa .
- Oxadiazole Derivatives: Studies have also focused on synthesizing novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and evaluating their antibacterial and antiparasitic effects . One compound exhibited superior bacteriostatic activity against Citrobacter freundii, Haemophilus influenzae, and S. pneumoniae isolates, as well as antileishmanial activity against Leishmania major promastigotes .
Anti-inflammatory Mechanism:
- One study indicated that a specific compound blocked the activation of the NF-kB signaling pathway, suggesting a potential anti-inflammatory mechanism .
Other Applications:
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
4,5-Bis(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)
- Structure : Features dual 4-chlorophenyl groups at positions 4 and 3.
- Activity : Demonstrates potent anticancer activity against lung cancer cell lines (A549, NCI-H460, NCI-H23) with IC50 values of 1.09–3.28 µM, significantly outperforming 5-fluorouracil. Mechanistically, BCTA induces apoptosis via upregulation of BAX, caspase 3, and PARP .
- Comparison: The bis-chlorophenyl configuration in BCTA enhances cytotoxicity compared to the mono-dichlorophenyl substitution in the target compound, suggesting that increased halogen density improves anticancer potency.
5-((2,4-Dichlorobenzyl)thio)-4H-1,2,4-triazol-3-amine
- Structure : Incorporates a benzylthio group at position 5 instead of a dichlorophenyl group.
- This derivative is cataloged across multiple chemical databases (e.g., ChemBridge, Innovapharm) .
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine
- Structure : Substitutes the dichlorophenyl group with a nitro group.
- Properties : Exhibits a higher melting point (276°C) and predicted boiling point (503°C) compared to the target compound, likely due to nitro group polarity. The pKa of 9.88 suggests moderate basicity .
- Comparison : The nitro group’s strong electron-withdrawing effects may reduce nucleophilicity at the triazole core, impacting reactivity or target binding.
Halogenation and Bioactivity Trends
Halogenated triazole derivatives frequently exhibit enhanced binding affinities due to halogen bonding and improved lipophilicity. For example:
- 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine : The addition of a fluorine atom on the benzylthio group may enhance metabolic stability and selectivity, as seen in other fluorinated pharmaceuticals .
- 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine: Demonstrates nanomolar inhibition (Ki = 0.5 nM) against human MetAP2, with selectivity over MetAP1 (Ki = 3900 nM). The dichlorophenyl variant’s activity against MetAPs remains unstudied but warrants investigation .
Thiol vs. Amine Derivatives
- 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Replaces the amine group with a thiol, altering hydrogen-bonding capacity and redox activity. Thiol-containing analogs are often explored for metal chelation or antioxidant properties .
Data Tables
Table 1. Comparative Bioactivity of Selected Triazol-3-amine Derivatives
Table 2. Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa | LogP (Predicted) | |
|---|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | ~2.5* | |
| 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine | 276 | 503.1 | 9.88 | ~1.2 |
*Estimated based on analog data.
Biological Activity
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazol-3-amine (CAS Number: 168893-49-0) is a compound that has garnered attention for its diverse biological activities. This article summarizes the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is . The presence of the triazole ring and the dichlorophenyl group contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆Cl₂N₄ |
| Molecular Weight | 219.06 g/mol |
| CAS Number | 168893-49-0 |
2.1 Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound displayed potent activity against a range of bacterial strains comparable to standard antibiotics such as gentamicin and ciprofloxacin .
2.2 Antitumor Activity
The compound has also been investigated for its antitumor potential. A series of analogs were synthesized and tested against different cancer cell lines. Notably, it showed promising results with IC₅₀ values indicating effective inhibition of cancer cell proliferation . For instance:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.8 ± 0.37 |
| HepG2 | 13.5 ± 0.92 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : The compound has shown potential as a DHFR inhibitor with an IC₅₀ value significantly lower than that of methotrexate (MTX), indicating a strong affinity for this target .
- Antiviral Activity : Recent studies have indicated that derivatives of triazole compounds can inhibit viral replication in vitro, showcasing their potential as antiviral agents against pathogens like SARS-CoV-2 .
4. Structure–Activity Relationship (SAR)
The structure–activity relationship studies revealed that the presence of electron-withdrawing groups like chlorine enhances the biological activity of triazole derivatives. The dichlorophenyl group is particularly crucial for increasing hydrophobic interactions with target proteins .
5.1 Case Study: Antitumor Efficacy
A recent study focused on the antitumor efficacy of triazole derivatives in breast cancer models demonstrated that compounds with similar structures to this compound exhibited significant tumor growth inhibition in vivo .
5.2 Case Study: Antimicrobial Spectrum
Another investigation assessed the antimicrobial spectrum of this compound against various pathogens including Gram-positive and Gram-negative bacteria. Results indicated effective inhibition comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of a hydrazide derivative with a nitrile precursor. Key steps include:
- Cyclization : Formation of the triazole ring via 1,3-dipolar cycloaddition (e.g., azide-alkyne reactions) under reflux conditions .
- Substitution : Introduction of the 2,4-dichlorophenyl group via nucleophilic aromatic substitution (e.g., using dichlorobenzene derivatives in DMF with NaH as a base) .
- Optimization : Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst (e.g., CuI for click chemistry) critically affect yield (Table 1).
Table 1 : Example reaction conditions for triazole synthesis
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | NaN₃, CuI | DMF | 100°C | 60–75% |
| Substitution | 2,4-Dichlorobenzene | THF | 80°C | 45–65% |
Q. How is the compound characterized structurally, and what analytical techniques resolve tautomeric ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 5.2–5.8 ppm, aromatic protons at δ 7.1–7.9 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray Crystallography : Resolves tautomerism (e.g., 1,2,4-triazole vs. 1,3,4-isomer) by determining bond lengths (N–N: 1.31–1.35 Å) and dihedral angles (e.g., phenyl-triazole plane: <5°) .
- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion [M+H]⁺ (calc. for C₈H₆Cl₂N₄: 244.99 m/z) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against antimicrobial targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with Candida albicans CYP51 (PDB: 5TZ1). Key residues (e.g., Phe228, Leu321) form hydrophobic contacts with the dichlorophenyl group .
- QSAR Modeling : Hammett constants (σ≈0.78 for Cl substituents) correlate with logP (2.8–3.2) and MIC values (e.g., 8–16 µg/mL against S. aureus) .
- MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) and free energy (MM-PBSA: ΔG ≈ -35 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 vs. HeLa), incubation times (48–72 h), and controls (e.g., doxorubicin) .
- Metabolomic Profiling : LC-MS/MS identifies metabolite interference (e.g., glutathione adducts reducing efficacy) .
- Batch Analysis : Compare purity (>98%, HPLC) and crystallinity (PXRD) to rule out polymorphic effects .
Q. How do statistical experimental design (DoE) methods optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) via Plackett-Burman design. ANOVA identifies critical factors (e.g., catalyst contributes 70% yield variance) .
- Response Surface Methodology (RSM) : Central composite design maximizes yield (e.g., optimal at 110°C, 1.2 eq. CuI) with desirability >0.9 .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., triazole C=N stretch at 1600 cm⁻¹) .
Data Contradiction Analysis
Q. Why do spectral data (e.g., NMR) for this compound vary between publications?
- Methodological Answer :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH₂ protons (Δδ ≈ 0.3 ppm) .
- Tautomeric Equilibrium : Slow exchange in DMSO-d₆ splits NH signals (e.g., 1H- vs. 4H-triazole) .
- Impurity Peaks : Unreacted intermediates (e.g., dichlorophenyl hydrazine) may appear at δ 4.1–4.5 ppm; column chromatography (SiO₂, EtOAc/hexane) purifies .
Structural-Activity Relationship (SAR) Studies
Q. How does the 2,4-dichlorophenyl group influence bioactivity compared to analogs (e.g., 4-fluorophenyl)?
- Methodological Answer :
- Electron-Withdrawing Effect : Cl substituents increase electrophilicity, enhancing interactions with catalytic lysine residues (e.g., in kinase inhibitors) .
- Hydrophobicity : logP increases from 2.1 (4-F) to 3.0 (2,4-Cl₂), improving membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) .
- Biological Data : 2,4-Cl₂ analog shows 5-fold higher inhibition of EGFR (IC₅₀: 0.8 µM) vs. 4-F (IC₅₀: 4.2 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
